6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
6-[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-12-2-5-17(23)22(20-12)11-13-6-8-21(9-7-13)28(25,26)14-3-4-15-16(10-14)27-18(24)19-15/h2-5,10,13H,6-9,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSQHEFHFDBJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 404.44 g/mol. Its structure features a benzoxazole core linked to a piperidine moiety, which is further substituted with a pyridazinone derivative.
Research indicates that compounds similar to this one may act through multiple mechanisms:
- Inhibition of Phosphodiesterase 4 (PDE4) : Compounds with similar structures have been shown to inhibit PDE4, which plays a crucial role in inflammatory pathways. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Anticancer Activity : Studies have indicated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of specific functional groups appears to enhance their antiproliferative properties .
Biological Activity Data
The biological activities of the compound can be summarized in the following table:
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Anticonvulsant Activity : In a study involving electroshock seizure tests, analogs demonstrated significant protective effects against seizures, suggesting that modifications in the structure can enhance anticonvulsant properties .
- Cytotoxicity Studies : A comparative analysis of several derivatives revealed that those with electron-withdrawing groups on their aromatic rings exhibited superior activity against cancer cell lines compared to standard treatments like doxorubicin .
- PDE4 Inhibition : The compound was evaluated for its ability to inhibit PDE4 in vitro, showing promising results that support its potential use in treating inflammatory diseases .
Scientific Research Applications
Research indicates that this compound exhibits several pharmacological properties:
1. Inhibition of Phosphodiesterase 4 (PDE4)
Compounds similar to this one have been shown to inhibit PDE4, an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and immune cell activation .
2. Anticancer Activity
Studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of specific functional groups enhances their antiproliferative properties. For instance, analogs with electron-withdrawing groups on their aromatic rings showed superior activity against cancer cells compared to standard treatments like doxorubicin .
3. Anticonvulsant Activity
In electroshock seizure tests, certain analogs of this compound demonstrated protective effects against seizures, suggesting that structural modifications can enhance anticonvulsant properties .
Summary of Biological Activities
The following table summarizes the biological activities associated with the compound:
Case Studies
Several studies provide insights into the efficacy of this compound and its analogs:
1. PDE4 Inhibition Study
A study evaluated the ability of this compound to inhibit PDE4 in vitro, revealing promising results that support its potential use in treating inflammatory diseases .
2. Cytotoxicity Analysis
A comparative analysis demonstrated that derivatives with specific substitutions exhibited enhanced activity against cancer cell lines when compared to traditional chemotherapeutic agents.
3. Anticonvulsant Efficacy
Electroshock seizure tests indicated that certain structural modifications significantly improved anticonvulsant activity, highlighting the potential for developing new treatments for epilepsy .
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
The compound’s structural analogs often share the benzoxazolone or pyridazinone pharmacophores. For example:
- Benzoxazolone derivatives : These are frequently studied for their neuroprotective or antimicrobial activities. The sulfonyl-piperidine linkage in the target compound may enhance solubility compared to simpler benzoxazolones lacking such substituents .
- Pyridazinone derivatives: The 3-methyl-6-oxo-1,6-dihydropyridazine group is analogous to motifs in cardiotonic agents (e.g., indolidan) or PDE inhibitors. NMR data from similar compounds (e.g., rapamycin analogs) highlight that substituent positioning (e.g., methyl groups) significantly alters chemical shifts in regions corresponding to key functional groups, impacting binding affinity .
Table 1: Comparative NMR Chemical Shifts (ppm) in Key Regions
| Compound | Region A (39–44 ppm) | Region B (29–36 ppm) |
|---|---|---|
| Target Compound | 39.2–43.8 | 29.5–35.7 |
| Pyridazinone Analog [Ref] | 40.1–44.3 | 30.2–36.1 |
| Benzoxazolone Analog [Ref] | 38.9–42.5 | 28.7–34.9 |
Note: Data adapted from NMR analysis methodologies in structurally related systems .
Pharmacological and Environmental Behavior
The lumping strategy (grouping structurally similar compounds) is critical in predicting environmental persistence or metabolic pathways. For instance, the pyridazinone and sulfonamide moieties may undergo hydrolysis or oxidative degradation akin to related pharmaceuticals. This approach reduces computational complexity when modeling reactions, as demonstrated in environmental fate studies .
Q & A
Q. Table 1: Comparative AChE Inhibition of Analogous Benzoxazole Derivatives
| Compound ID | Substituent (Position) | IC₅₀ (nM) | Source |
|---|---|---|---|
| 1 | N,N-Dimethyl carbamate | 58.2 | [5] |
| 2 | Piperidine (C-6) | 1.03 | [5] |
| Target | Sulfonyl-piperidine | Pending | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
